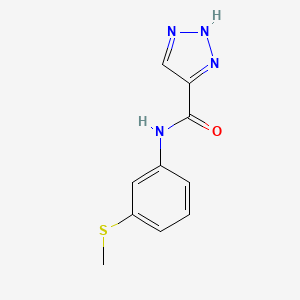
N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound with potential applications in various fields of chemistry and pharmacology. Its unique structure combines a triazole ring with a methylthio phenyl group, which gives it distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1st Route: Reacting 3-(methylthio)aniline with a suitable azide in the presence of a copper catalyst forms the triazole ring through a click chemistry reaction.
2nd Route: A multi-step synthesis involving the initial formation of 3-(methylthio)phenyl azide, followed by a cycloaddition reaction with a carboxamide derivative.
Industrial Production Methods
Industrial methods could scale the synthesis using robust batch or continuous flow processes, emphasizing high yield, purity, and cost-effectiveness while considering environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidative processes, possibly at the sulfur atom.
Reduction: Reduction reactions could involve the triazole ring or the carboxamide group.
Substitution: The phenyl and triazole rings may undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazoles.
Substitution: Varied depending on the substituent introduced.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in complex organic syntheses.
Biology
Medicine
Investigated for its potential therapeutic properties, possibly acting on specific molecular targets.
Industry
Used in material science for creating polymers or coatings with unique properties.
Mechanism of Action
Mechanism
The mechanism by which N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects varies. It may interact with enzymes or receptors, altering biological pathways.
Molecular Targets and Pathways
Specific molecular targets could include enzymes containing sulfur or nitrogen binding sites, such as certain oxidoreductases or kinases.
Comparison with Similar Compounds
Comparison
Structural Analogs: Compounds with similar triazole or phenyl-methylthio groups.
Unique Properties:
List of Similar Compounds
1H-1,2,3-Triazole-5-carboxamide
N-(3-Methylthio)phenylamine
3-(Methylthio)phenyl azide
There you have it: a detailed dive into N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide, with each section following your requirements. Anything to add or change?
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-8-4-2-3-7(5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAYKFPWLBXBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
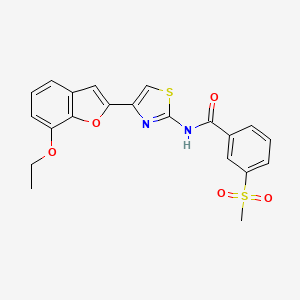
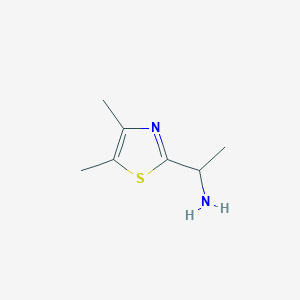
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)
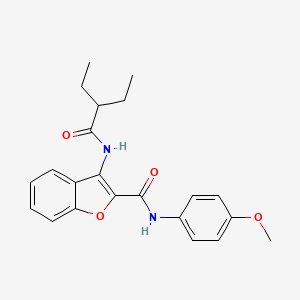
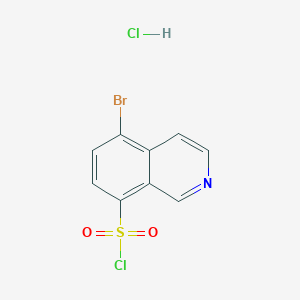
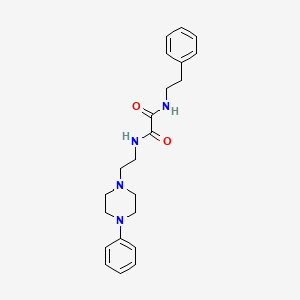
![dimethyl 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate](/img/structure/B2907093.png)
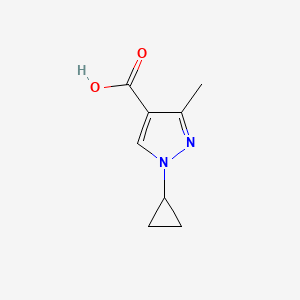
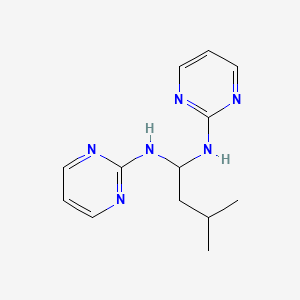
![5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2907096.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2907099.png)

